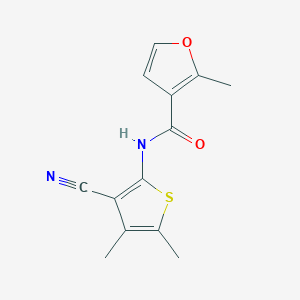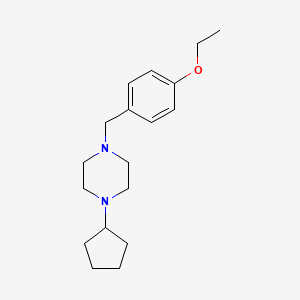
N,N'-butane-1,4-diylbis(2-phenylbutanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-PHENYL-N~1~-{4-[(2-PHENYLBUTANOYL)AMINO]BUTYL}BUTANAMIDE is a complex organic compound that belongs to the class of benzamides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-N~1~-{4-[(2-PHENYLBUTANOYL)AMINO]BUTYL}BUTANAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 2-phenylbutanoic acid with butylamine to form an amide intermediate. This intermediate is then reacted with another molecule of 2-phenylbutanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 2-PHENYL-N~1~-{4-[(2-PHENYLBUTANOYL)AMINO]BUTYL}BUTANAMIDE may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
2-PHENYL-N~1~-{4-[(2-PHENYLBUTANOYL)AMINO]BUTYL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4), hydrogen peroxide (H_2O_2)
Reduction: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclooxygenase-2 (COX-2), which plays a role in inflammation.
Medicine: Explored for its potential anti-inflammatory and antiviral properties, including inhibition of herpes simplex virus and human cytomegalovirus.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-PHENYL-N~1~-{4-[(2-PHENYLBUTANOYL)AMINO]BUTYL}BUTANAMIDE is not fully understood. it is suggested that the compound may exert its biological effects by inhibiting the activity of certain enzymes or proteins. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, it may induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of cancer cells by arresting the cell cycle at the G1 phase.
Comparison with Similar Compounds
Similar Compounds
4-[(2-phenylbutanoyl)amino]benzamide: Shares a similar structure and has been studied for similar applications.
N-(2-phenylbutanoyl)-4-aminobutyric acid: Another related compound with potential biological activities.
Uniqueness
2-PHENYL-N~1~-{4-[(2-PHENYLBUTANOYL)AMINO]BUTYL}BUTANAMIDE is unique due to its specific molecular structure, which allows it to interact with various biological targets in a distinct manner. Its ability to inhibit COX-2 and induce apoptosis in cancer cells sets it apart from other similar compounds.
Properties
Molecular Formula |
C24H32N2O2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-phenyl-N-[4-(2-phenylbutanoylamino)butyl]butanamide |
InChI |
InChI=1S/C24H32N2O2/c1-3-21(19-13-7-5-8-14-19)23(27)25-17-11-12-18-26-24(28)22(4-2)20-15-9-6-10-16-20/h5-10,13-16,21-22H,3-4,11-12,17-18H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
MZQYFDXKTDUOPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCCCNC(=O)C(CC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10888223.png)
![N'-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B10888225.png)
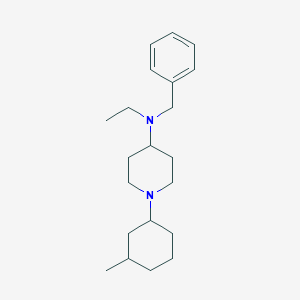
![(4Z)-5-methyl-4-[4-(methylsulfanyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10888239.png)
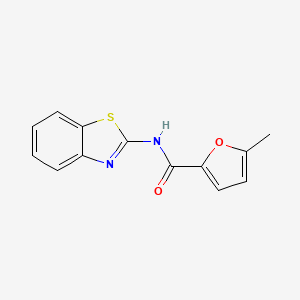
![methyl (4-{(1E)-3-[(5-chloro-2-methylphenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2-ethoxyphenoxy)acetate](/img/structure/B10888253.png)
![(2Z)-2-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B10888254.png)
![Ethyl 4-carbamoyl-3-methyl-5-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-2-carboxylate](/img/structure/B10888255.png)
![2-{[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10888259.png)

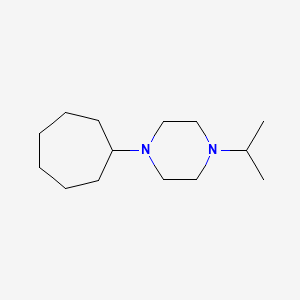
![3-(5-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B10888282.png)
